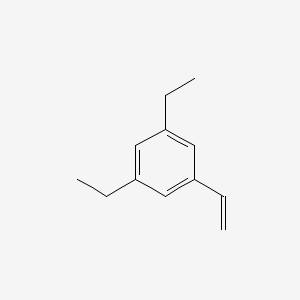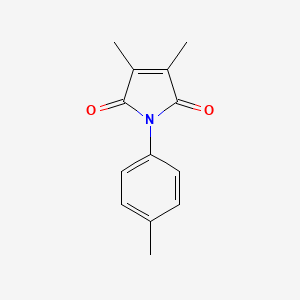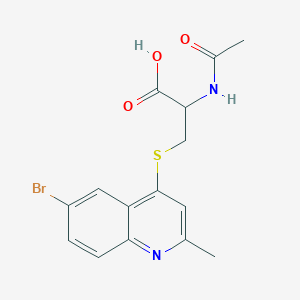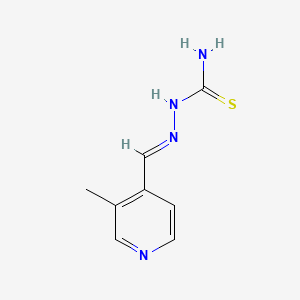
1-Ethenyl-3,5-diethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-3,5-diethylbenzene can be synthesized through several methods, including:
Alkylation of Benzene: The initial step involves the alkylation of benzene with ethylene to produce ethylbenzene. Further alkylation with ethylene yields diethylbenzene.
Electrophilic Aromatic Substitution: This method involves the substitution of hydrogen atoms on the benzene ring with ethyl and ethenyl groups using electrophilic reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of shape-selective zeolite catalysts to achieve high selectivity for the desired isomer. The process includes the alkylation of benzene followed by dehydrogenation .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3,5-diethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to ethyl-substituted benzene derivatives.
Substitution: Introduction of various functional groups onto the benzene ring.
Scientific Research Applications
1-Ethenyl-3,5-diethylbenzene has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethenyl-3,5-diethylbenzene involves its interaction with various molecular targets and pathways. The ethenyl group allows for polymerization reactions, while the benzene ring can undergo electrophilic aromatic substitution. These reactions enable the compound to form complex structures and materials .
Comparison with Similar Compounds
- 1,2-Diethylbenzene
- 1,3-Diethylbenzene
- 1,4-Diethylbenzene
- 1-Ethenyl-3-ethyl-5-ethynylbenzene
Comparison: 1-Ethenyl-3,5-diethylbenzene is unique due to the presence of both ethenyl and ethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
46117-55-9 |
|---|---|
Molecular Formula |
C12H16 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
1-ethenyl-3,5-diethylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10-7-11(5-2)9-12(6-3)8-10/h4,7-9H,1,5-6H2,2-3H3 |
InChI Key |
HVOKBODBWQEEGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)C=C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(3-cyclohexyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B14149099.png)

![5-bromo-N-[3-(butanoylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B14149114.png)


![1-(Pyridin-3-yl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14149130.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B14149137.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-5,6-dimethoxy-1H-indole-2-carbohydrazide](/img/structure/B14149146.png)
![3-(1H-indol-3-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14149154.png)
![N-[3-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B14149155.png)
![N-cyclohexyl-8-methoxy-N,5-dimethylpyrimido[5,4-b]indol-4-amine](/img/structure/B14149168.png)
![Benzo[c]phenanthren-3-amine](/img/structure/B14149183.png)


